Cas no 2229647-47-4 (2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine)

2-1-(1-フェニルプロプ-1-エン-2-イル)シクロプロピルプロパン-2-アミンは、シクロプロピル基とフェニルプロペニル基を有する特異なアミン化合物です。その分子構造は、高い立体障害と電子効果を示し、医薬品中間体や有機合成における多様な反応性が期待されます。特に、シクロプロピル環の剛直性により、標的分子との選択的相互作用が可能であり、創薬分野での応用が注目されています。また、プロパン-2-アミン部位は求核性を有し、官能基変換の起点として有用です。本化合物は、安定性に優れ、精密合成における中間体としての利用価値が高いことが特徴です。

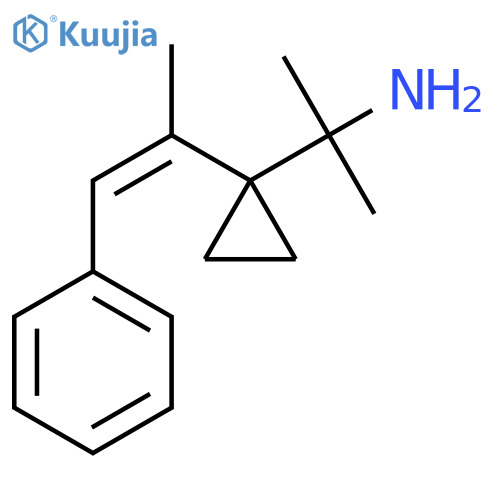

2229647-47-4 structure

商品名:2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine

2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine

- EN300-1880692

- 2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine

- 2229647-47-4

-

- インチ: 1S/C15H21N/c1-12(11-13-7-5-4-6-8-13)15(9-10-15)14(2,3)16/h4-8,11H,9-10,16H2,1-3H3/b12-11-

- InChIKey: CHIUSMKLBRDPKA-QXMHVHEDSA-N

- ほほえんだ: NC(C)(C)C1(/C(=C\C2C=CC=CC=2)/C)CC1

計算された属性

- せいみつぶんしりょう: 215.167399674g/mol

- どういたいしつりょう: 215.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1880692-0.5g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1880692-10.0g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 10g |

$5467.0 | 2023-06-01 | ||

| Enamine | EN300-1880692-10g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 10g |

$5467.0 | 2023-09-18 | ||

| Enamine | EN300-1880692-0.05g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1880692-0.25g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1880692-2.5g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1880692-5.0g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1880692-1g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1880692-1.0g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1880692-0.1g |

2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |

2229647-47-4 | 0.1g |

$1119.0 | 2023-09-18 |

2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

2229647-47-4 (2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬